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Compound of Interest

Compound Name:
6-Bromo-3-butoxy-2-

fluorophenylboronic acid

Cat. No.: B1286889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 6-Bromo-3-butoxy-2-fluorophenylboronic acid, a versatile

building block in medicinal chemistry and organic synthesis.

Core Compound Data
Quantitative data for 6-Bromo-3-butoxy-2-fluorophenylboronic acid is summarized in the

table below, providing a quick reference for its key physical and chemical properties.
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Property Value

Molecular Formula C₁₀H₁₃BBrFO₃

Molecular Weight 290.92 g/mol [1][2][3][4][5]

CAS Number 1072951-88-2

Appearance Solid

Melting Point 114-120°C[4]

Boiling Point (Predicted) 405.2±55.0°C[4]

Density (Predicted) 1.48±0.1 g/cm³[4]

pKa (Predicted) 7.65±0.58[4]

Synthesis and Reactivity
6-Bromo-3-butoxy-2-fluorophenylboronic acid is a valuable intermediate, primarily utilized

in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form

carbon-carbon bonds. The presence of the boronic acid functional group, along with bromine

and fluorine atoms on the phenyl ring, offers multiple points for molecular elaboration, making it

a key component in the synthesis of complex organic molecules.[4]

Experimental Protocols
1. Synthesis of 6-Bromo-3-butoxy-2-fluorophenylboronic acid (General Procedure)

While a specific detailed protocol for this exact molecule is not readily available in the searched

literature, a general and widely applicable method for the synthesis of substituted

phenylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl

borate, followed by acidic hydrolysis. The synthesis of 4-amino-3-fluorophenylboronic acid from

4-bromo-2-fluoroaniline provides a relevant procedural framework.

Materials:

1-Bromo-4-butoxy-3-fluorobenzene (precursor)
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Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) or Magnesium turnings

Trimethyl borate or Triisopropyl borate

Hydrochloric acid (HCl)

Diethyl ether

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Formation of the Organometallic Reagent: A solution of 1-bromo-4-butoxy-3-fluorobenzene in

anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To

this solution, a stoichiometric amount of n-butyllithium is added dropwise, maintaining the

low temperature to facilitate lithium-halogen exchange and form the corresponding

aryllithium species. Alternatively, a Grignard reagent can be prepared by reacting the starting

bromide with magnesium turnings in THF.

Borylation: The freshly prepared organometallic reagent is then slowly added to a solution of

trimethyl borate or triisopropyl borate in anhydrous THF, also maintained at -78 °C. The

reaction mixture is stirred at this temperature for a few hours and then allowed to warm to

room temperature overnight.

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The

resulting mixture is stirred for a period to ensure complete hydrolysis of the borate ester to

the desired boronic acid.

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium

sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can

be further purified by recrystallization or column chromatography to yield 6-Bromo-3-
butoxy-2-fluorophenylboronic acid.

2. Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)
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6-Bromo-3-butoxy-2-fluorophenylboronic acid is an excellent substrate for Suzuki-Miyaura

coupling reactions, enabling the formation of biaryl structures.

Materials:

6-Bromo-3-butoxy-2-fluorophenylboronic acid

An aryl or heteroaryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

Reaction Setup: In a reaction vessel, 6-Bromo-3-butoxy-2-fluorophenylboronic acid (1.0

equivalent), the aryl/heteroaryl halide (1.0-1.2 equivalents), the palladium catalyst (typically

1-5 mol%), and the base (2-3 equivalents) are combined.

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water,

is added. The use of aqueous bases is common in Suzuki-Miyaura reactions.

Reaction Execution: The mixture is degassed by bubbling with an inert gas (argon or

nitrogen) for 10-15 minutes and then heated to a temperature typically ranging from 80 to

110 °C. The reaction progress is monitored by an appropriate analytical technique such as

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers

are separated, and the aqueous layer is extracted with the organic solvent. The combined

organic extracts are washed with brine, dried over a drying agent, and concentrated. The

crude product is then purified by column chromatography on silica gel to afford the desired

biaryl compound.

Potential Biological Significance and Applications
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Boronic acids are recognized as a privileged structural motif in medicinal chemistry, with

several FDA-approved drugs containing this functional group. They can act as inhibitors of

various enzymes, particularly serine proteases, by forming a stable, covalent but reversible

bond with the catalytic serine residue.

While the specific biological activity of 6-Bromo-3-butoxy-2-fluorophenylboronic acid has

not been detailed in the provided search results, its structural features suggest its utility as a

scaffold in the design and synthesis of novel therapeutic agents. The fluorinated and

brominated phenyl ring can be strategically modified to optimize potency, selectivity, and

pharmacokinetic properties of a lead compound. Phenylboronic acids, in general, have been

shown to impact signaling pathways involved in cancer cell migration by affecting the activity of

Rho family GTPases.

Visualizations
The following diagrams illustrate the key chemical transformations involving 6-Bromo-3-
butoxy-2-fluorophenylboronic acid.
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General Synthesis Pathway

1-Bromo-4-butoxy-3-fluorobenzene

1. n-BuLi or Mg
2. B(OR)₃

H₃O⁺ (Hydrolysis)

6-Bromo-3-butoxy-2-fluorophenylboronic acid

Click to download full resolution via product page

Caption: General synthesis of 6-Bromo-3-butoxy-2-fluorophenylboronic acid.
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Suzuki-Miyaura Coupling Workflow

6-Bromo-3-butoxy-2-fluorophenylboronic acid

Pd Catalyst
Base

Aryl/Heteroaryl Halide
(R-X)

Coupled Biaryl Product

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling using the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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